molecular formula C19H22ClN3O3S B6558195 ethyl 1-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylate CAS No. 1040655-95-5

ethyl 1-(2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}acetyl)piperidine-4-carboxylate

Cat. No.: B6558195
CAS No.: 1040655-95-5
M. Wt: 407.9 g/mol
InChI Key: FHWVVHRDIMMQGA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a piperidine ring, a thiazole ring, and a chlorophenyl group . It’s likely that this compound could have interesting chemical and biological properties due to the presence of these functional groups.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amino groups could participate in condensation reactions, and the carbonyl group could undergo nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of polar functional groups could influence its solubility in different solvents .

Properties

IUPAC Name

ethyl 1-[2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c1-2-26-18(25)13-6-8-23(9-7-13)17(24)11-16-12-27-19(22-16)21-15-5-3-4-14(20)10-15/h3-5,10,12-13H,2,6-9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWVVHRDIMMQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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